molecular formula C6H10F3NO B2872176 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl CAS No. 1342056-79-4

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl

Cat. No. B2872176
CAS RN: 1342056-79-4
M. Wt: 169.147
InChI Key: JOWFPQPRIGAJRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl consists of a tetrahydrofuran ring attached to an ethanamine group with three fluorine atoms.


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hcl has a molecular weight of 169.147. More detailed physical and chemical properties like melting point, boiling point, and density are not specified in the web search results .

Scientific Research Applications

Solvolysis Studies

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine: has been used in solvolysis studies to understand the effects of substituents on the solvolysis rates of related compounds . These studies are crucial for understanding reaction mechanisms and predicting the behavior of similar compounds in various chemical environments.

Carbanion Stabilization Research

The compound has applications in the generation and study of carbanions. It has been shown that the tetraethylammonium cation plays a vital role in stabilizing the carbanion formed from 2,2,2-Trifluoro-1-phenylsulfonylethyl . This research is significant for synthetic chemistry, where carbanions are key intermediates.

Radical Polymerization

2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine: can be involved in radical terpolymerization processes. This application is important for creating new polymeric materials with potential uses in various industries, including coatings, adhesives, and more .

properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWFPQPRIGAJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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